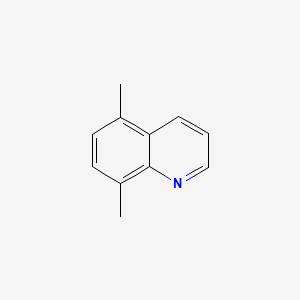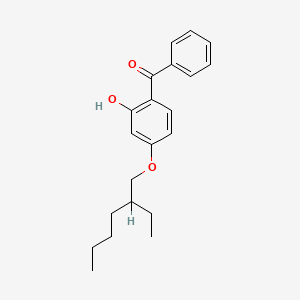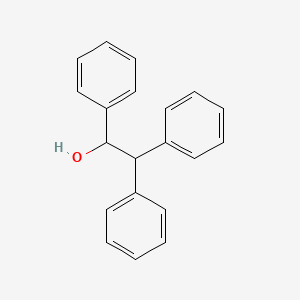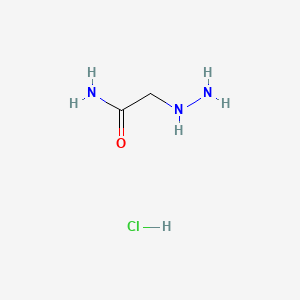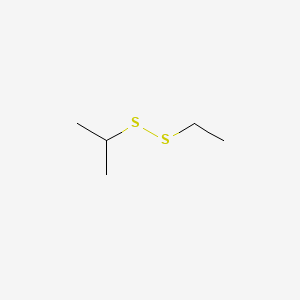
Ethyl isopropyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl isopropyl disulfide belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in garden onion and onion-family vegetables. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
1. Chemical Separation and Renewable Fuel Production Ethyl isopropyl disulfide has been involved in the study of separation processes, particularly in the separation of azeotropic mixtures like isopropyl alcohol and ethyl acetate through extractive distillation. This separation is crucial for the production of degradable and renewable fuel, highlighting the compound's importance in developing eco-friendly energy solutions Zhang et al., 2020.
2. Electronic and Material Properties this compound has been studied for its role in molecular electronics. A specific instance involves the replacement of ethyl groups in molecular conductors with isopropyl ones to study the steric effects on electronic structures. This research is crucial for understanding and designing new materials with optimal electronic properties for use in various technologies Filatre-Furcate et al., 2016.
3. Vulcanization and Rubber Improvement Significant research has been conducted on using thiophosphoryl disulfides, including this compound, as crosslinking agents for rubbers like chloroprene rubber (CR). This research aims to find eco-friendly and efficient alternatives to traditional vulcanizing agents, improving the mechanical properties of rubber products. Studies have shown that these agents not only enhance tensile strength but also provide antioxidant protection, marking a significant advancement in material science Das et al., 2004.
4. Disinfection and Healthcare Applications Research has also explored the use of compounds like this compound in healthcare settings, particularly focusing on disinfection. Studies have investigated the efficacy of alcohol-based solutions, including isopropyl and ethyl alcohol, against various pathogens, indicating the potential role of this compound in developing effective disinfectants Boyce, 2018.
Eigenschaften
CAS-Nummer |
53966-36-2 |
|---|---|
Molekularformel |
C5H12S2 |
Molekulargewicht |
136.3 g/mol |
IUPAC-Name |
2-(ethyldisulfanyl)propane |
InChI |
InChI=1S/C5H12S2/c1-4-6-7-5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
PUUCPZKSTXFGOC-UHFFFAOYSA-N |
SMILES |
CCSSC(C)C |
Kanonische SMILES |
CCSSC(C)C |
Andere CAS-Nummern |
53966-36-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



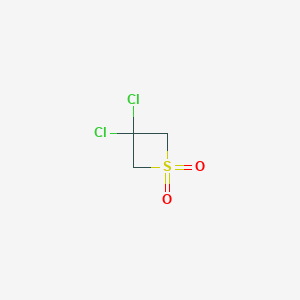
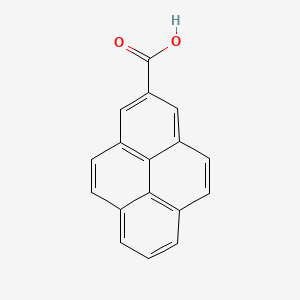
![(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate](/img/structure/B1615794.png)
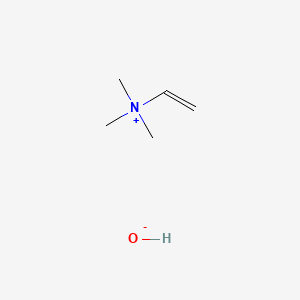
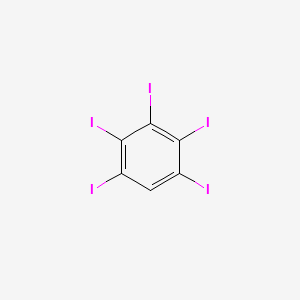
![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)

